
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid
Overview
Description
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 3-position of the aromatic ring. The carbamoyl substituent is further modified with a 2-(2-hydroxyethoxy)ethyl chain. This structural motif confers both hydrophilic (via the hydroxyethoxy group) and hydrogen-bonding capabilities (via the amide and carboxylic acid functionalities). Such properties make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring polar interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid typically involves the reaction of 3-carboxybenzoic acid with 2-(2-hydroxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amides, depending on the nucleophile used.
Scientific Research Applications
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in inhibiting phosphate transport, which can be crucial in studying metabolic pathways.
Medicine: Potential use in drug development, particularly in designing inhibitors for specific biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid involves its ability to inhibit phosphate transport across the intestinal apical membrane. This inhibition is achieved by blocking the sodium/phosphate co-transporters, thereby reducing phosphate absorption. The compound’s molecular targets include the sodium-dependent phosphate transporters, which are essential for maintaining phosphate homeostasis in the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid
Structure : Replaces the hydroxyethoxyethyl group with a methylsulfonyl-ethyl chain.
Key Differences :
- Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, which may enhance the acidity of the benzoic acid moiety compared to the hydroxyethoxy substituent.
- Solubility : Reduced hydrophilicity due to the sulfonyl group’s lower polarity relative to the hydroxyethoxy chain.
3-(2-Hydroxyethoxy)benzoic Acid
Structure : Lacks the carbamoyl linker; the hydroxyethoxy group is directly attached to the benzoic acid.
Key Differences :
2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic Acid
Structure : Features a bulkier phenylpropanamido substituent on the carbamoyl group.
Key Differences :
- Steric Effects : Bulkier substituents may hinder binding to compact active sites, unlike the more flexible hydroxyethoxyethyl chain .
Etofenamate (2-{[3-(Trifluoromethyl)phenyl]amino}benzoic Acid Ester)
Structure: Ester derivative with a trifluoromethylphenylamino group. Key Differences:
- Metabolic Stability : The ester linkage in etofenamate is prone to hydrolysis, whereas the amide in the target compound offers greater stability.
3-[(5-Acetyl-2-ethoxyphenyl)carbamoyl]benzoic Acid
Structure : Includes an acetylated ethoxyphenyl group on the carbamoyl.
Key Differences :
- Electron-Donating Effects : The ethoxy and acetyl groups may alter electron density on the aromatic ring, affecting binding affinity.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling 3-carboxybenzoic acid with 2-(2-hydroxyethoxy)ethylamine, contrasting with sulfonylation or esterification steps for analogs .
- Pharmacokinetics : The hydroxyethoxyethyl chain enhances solubility (logP ~1.7 estimated), while the amide group improves stability over esters like etofenamate .
Biological Activity
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is a compound that has garnered attention for its biological activity, particularly in the context of phosphate transport inhibition. This article explores its mechanisms, applications, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of phosphate transport across the intestinal apical membrane. This is achieved by blocking sodium-dependent phosphate co-transporters, which are crucial for maintaining phosphate homeostasis in the body. By inhibiting these transporters, the compound reduces phosphate absorption, potentially influencing various metabolic pathways and conditions related to phosphate metabolism.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Metabolic Disorders : Due to its role in inhibiting phosphate transport, it may be useful in studying and treating metabolic disorders associated with phosphate imbalance.
- Drug Development : The compound's unique structure and mechanism make it a candidate for developing new drugs targeting specific biological pathways related to phosphate metabolism.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzenesulfonic acid | Sulfonic acid derivative | Similar inhibitory action but different specificity |
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzamide | Amide derivative | Different pharmacological profile |
This comparison highlights that while there are structurally similar compounds, this compound exhibits a unique inhibitory action on phosphate transporters not commonly seen in other derivatives.
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits phosphate transport in cell cultures. For example, experiments using intestinal epithelial cells demonstrated a significant reduction in phosphate uptake when treated with varying concentrations of this compound. The results indicated a dose-dependent response, affirming its potential utility in metabolic research.
Toxicity and Safety Profile
Toxicity studies are critical for assessing the safety of any new compound. Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive toxicity data, including long-term effects and potential side effects associated with chronic use.
Future Directions
Given its unique properties and biological activity, future research could focus on:
- Clinical Trials : Conducting clinical trials to evaluate its efficacy in treating metabolic disorders related to phosphate imbalance.
- Mechanistic Studies : Investigating the detailed molecular mechanisms through which this compound exerts its effects on cellular metabolism.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethylcarbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-5-7-18-6-4-13-11(15)9-2-1-3-10(8-9)12(16)17/h1-3,8,14H,4-7H2,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOYEUAVGUWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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